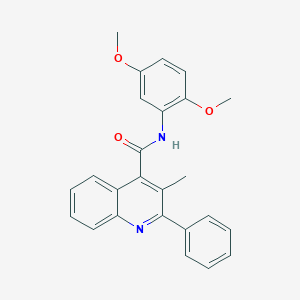

N-(2,5-dimethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide

説明

N-(2,5-dimethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide is a complex organic compound with a unique structure that combines a quinoline core with methoxy and phenyl substituents

作用機序

Target of Action

The compound N-(2,5-dimethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide is a derivative of the 2C family of phenethylamines . It is known to exhibit high binding affinity for serotonin 5-HT2A/C and 5-HT1A receptors . These receptors are primarily found in the brain and are involved in various neurological and physiological processes.

Mode of Action

The compound acts as a potent agonist of the serotonin 5-HT2A receptor . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound’s interaction with the 5-HT2A receptor triggers a series of biochemical reactions that lead to its psychoactive effects .

Biochemical Pathways

Upon activation of the 5-HT2A receptor, the compound affects various biochemical pathways. It is known that activation of the 5-ht2a receptor can lead to the release of various neurotransmitters such as dopamine, serotonin, and glutamate .

Pharmacokinetics

It is known that the compound is extensively metabolized, with a hepatic extraction ratio of 080 . The metabolism of the compound is catalyzed by various cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes .

Result of Action

The compound’s action on the 5-HT2A receptor results in various molecular and cellular effects. These effects include visual and auditory hallucinations, confusion, anxiety, panic and fear, agitation, uncontrollable violent behavior, seizures, excited delirium, and sympathomimetic signs such as mydriasis, tachycardia, hypertension, hyperthermia, and diaphoresis . In severe cases, it can lead to rhabdomyolysis, disseminated intravascular coagulation, hypoglycemia, metabolic acidosis, and multiorgan failure .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors These factors can include the presence of other substances, the user’s physiological state, and the method of administration.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to maximize yield and purity .

化学反応の分析

Types of Reactions

N-(2,5-dimethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .

科学的研究の応用

N-(2,5-dimethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with specific properties

類似化合物との比較

N-(2,5-dimethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide can be compared with other similar compounds, such as:

25I-NBOMe: A potent hallucinogen with a similar methoxyphenyl structure.

25B-NBOMe: Another hallucinogen with a bromine substituent.

2C-I: A psychoactive compound with a similar phenethylamine core.

These compounds share structural similarities but differ in their specific substituents and biological activities, highlighting the unique properties of this compound.

生物活性

N-(2,5-dimethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including cytotoxicity against cancer cell lines and other therapeutic effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

The molecular formula for this compound is C25H22N2O3, with a molecular weight of approximately 398.45 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C25H22N2O3 |

| Molecular Weight | 398.45 g/mol |

| CAS Number | Not specified |

| LogP | 5.7956 |

| Polar Surface Area | 46.722 Ų |

Cytotoxicity

Recent studies have indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. The compound's effectiveness can be measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The above data suggests that the compound shows promising cytotoxic effects, particularly against A549 lung cancer cells.

The mechanism through which this compound exerts its effects involves interaction with microtubules, similar to other quinoline derivatives. It has been suggested that this compound disrupts microtubule dynamics, leading to apoptosis in cancer cells . Further investigations are necessary to elucidate the specific pathways involved.

Case Studies

Case Study 1: Antitumor Activity

In a study examining the antitumor properties of this compound, researchers found that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The study reported a decrease in Ki67 expression, indicating reduced cell proliferation .

Case Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective potential of this compound in models of neurodegeneration. The compound was shown to mitigate oxidative stress-induced neuronal damage by enhancing antioxidant enzyme activity and reducing lipid peroxidation levels .

特性

IUPAC Name |

N-(2,5-dimethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O3/c1-16-23(25(28)27-21-15-18(29-2)13-14-22(21)30-3)19-11-7-8-12-20(19)26-24(16)17-9-5-4-6-10-17/h4-15H,1-3H3,(H,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLPZASGAOAIIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362323 | |

| Record name | ST50919609 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6098-07-3 | |

| Record name | ST50919609 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。